molecular formula C19H25ClN2O5 B4247297 methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-methoxy-3-oxopropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate

methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-methoxy-3-oxopropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate

Cat. No.: B4247297
M. Wt: 396.9 g/mol
InChI Key: SDPHYYLZQUWOBR-AXHNFQJDSA-N
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Description

Methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-methoxy-3-oxopropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chlorophenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-methoxy-3-oxopropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorophenyl group, and the addition of the methoxy-oxopropyl group. Common reagents used in these reactions include chlorinating agents, amines, and esters. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of protective groups and catalysts can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-methoxy-3-oxopropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-methoxy-3-oxopropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.

    Medicine: This compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-methoxy-3-oxopropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S*,4S*,5R*)-5-(2-bromophenyl)-4-{[(3-methoxy-3-oxopropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate
  • Methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(3-methoxy-3-oxopropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate
  • Methyl (2S*,4S*,5R*)-5-(2-iodophenyl)-4-{[(3-methoxy-3-oxopropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate

Uniqueness

Methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-methoxy-3-oxopropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in specific research or industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-methoxy-3-oxopropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O5/c1-19(18(25)27-4)11-13(17(24)21-10-9-15(23)26-3)16(22(19)2)12-7-5-6-8-14(12)20/h5-8,13,16H,9-11H2,1-4H3,(H,21,24)/t13-,16-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPHYYLZQUWOBR-AXHNFQJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=CC=C2Cl)C(=O)NCCC(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=CC=C2Cl)C(=O)NCCC(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-methoxy-3-oxopropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-methoxy-3-oxopropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-methoxy-3-oxopropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-methoxy-3-oxopropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-methoxy-3-oxopropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-methoxy-3-oxopropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate

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